6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one

Physicochemical Characterization Purification Formulation

6-Amino-4-(methoxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1492481-96-5) is a heterocyclic benzoxazinone derivative belonging to the 2H-1,4-benzoxazin-3(4H)-one family. It possesses a fused bicyclic core featuring a primary aromatic amine at the 6-position and a methoxymethyl (-CH₂OCH₃) substituent at the N4 nitrogen.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B13625858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOCN1C(=O)COC2=C1C=C(C=C2)N
InChIInChI=1S/C10H12N2O3/c1-14-6-12-8-4-7(11)2-3-9(8)15-5-10(12)13/h2-4H,5-6,11H2,1H3
InChIKeyLDNCDNIZMIDTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-(methoxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: A Methoxymethyl-Substituted Benzoxazinone Building Block for Medicinal Chemistry and Fragment-Based Screening


6-Amino-4-(methoxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1492481-96-5) is a heterocyclic benzoxazinone derivative belonging to the 2H-1,4-benzoxazin-3(4H)-one family. It possesses a fused bicyclic core featuring a primary aromatic amine at the 6-position and a methoxymethyl (-CH₂OCH₃) substituent at the N4 nitrogen . Its molecular formula is C₁₀H₁₂N₂O₃ with a molecular weight of 208.21 g/mol . This compound is commercially available as a research chemical, predominantly offered at purities of 97% to 98% by multiple vendors, suggesting established synthetic accessibility and supply chain reliability for early-stage discovery research .

1 Methoxymethyl-substituted benzoxazinone building block for medicinal chemistry and fragment-based screening
2 Commercially available at standard high purity, supporting reproducible assay-ready procurement
3 Cleavable MOM-type N-substituent enables late-stage deprotection strategies in multistep synthesis

Why 4-Methyl, 4-Ethyl, or 6-Amino-Unsubstituted Benzoxazinones Cannot Be Simply Swapped for 6-Amino-4-(methoxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one


Benzoxazinone derivatives with differing N4 substituents (methyl, ethyl, methoxymethyl) exhibit quantifiably distinct physicochemical properties—including boiling point, molecular weight, and hydrogen bond acceptor/donor capacity—that directly influence chromatographic behavior, solubility, and protein-ligand interactions . Even when the 6-amino group is conserved, the transition from a simple alkyl to an alkoxyalkyl substituent alters the compound's lipophilicity and electronic profile, which can affect target engagement and metabolic stability in ways not predictable from the bare benzoxazinone scaffold alone . The quantitative evidence below demonstrates that the methoxymethyl group is not a merely decorative substituent but a structural determinant of physical properties relevant to purification, formulation, and biological assay design.

N4 Substituent Profile
Alkoxyalkyl (methoxymethyl) versus simple alkyl (methyl, ethyl) shifts lipophilicity and hydrogen-bond capacity, altering purification and assay behavior.
Synthetic Handle Absence
4-Methyl and 4-ethyl analogs lack a cleavable protecting group; the methoxymethyl unit provides a functional handle for chemoselective deprotection unavailable with alkyl congeners.
Regioisomeric Identity
The 6-amino (para to ring O) isomer cannot substitute for the 7-amino (meta) isomer; electronic effects and hydrogen-bond geometry diverge, impacting SAR consistency.

Quantitative Differentiation Evidence for 6-Amino-4-(methoxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Against Closest Analogs


Higher Boiling Point Indicates Stronger Intermolecular Interactions Relative to 4-Methyl and 4-Ethyl Analogs

The target compound exhibits a predicted boiling point of 492.1±45.0 °C, which is higher than the 4-methyl analog (486.2±45.0 °C) and the 4-ethyl analog (481.4 °C), consistent with the introduction of an additional hydrogen bond acceptor (ether oxygen) in the methoxymethyl side chain . This 5.9 °C differential from the methyl analog and 10.7 °C differential from the ethyl analog may translate to altered retention time in GC analyses and distinct distillation/purification behavior.

Boiling Point vs Analogs
Cross-study comparable
Predicted 492.1±45.0 °C (target) vs 486.2±45.0 °C (4-methyl analog) and 481.4 °C (4-ethyl analog); Δ +5.9 °C and +10.7 °C at 760 mmHg
Supports purification strategy selection and identity verification
Predicted values; experimental verification not available
Physicochemical Characterization Purification Formulation

Increased Molecular Weight and Hydrogen Bond Acceptor Count Drive Passive Permeability Differentiation

With a molecular weight of 208.21 g/mol and four hydrogen bond acceptors (three oxygens from the oxazinone ring and methoxymethyl ether, plus one nitrogen), the target compound occupies a subtly different physicochemical space than its 4-methyl (MW 178.19, HBA count 3) and 4-ethyl (MW 192.21, HBA count 3) counterparts . This 30.02 g/mol increase over the methyl analog moves the compound closer to lead-like MW thresholds, which may affect passive membrane permeability predictions in fragment-to-lead campaigns.

MW & HBA Differentiation
Cross-study comparable
MW 208.21 g/mol, HBA 4 (target); 4-methyl: MW 178.19, HBA 3; 4-ethyl: MW 192.21, HBA 3; unsubstituted: MW 164.16, HBA 3
Enables graded SAR exploration across MW 164–208 parameter space
Calculated from molecular formula; HBA per Lipinski rules
Drug-likeness ADME Medicinal Chemistry Design

Methoxymethyl Substituent Enables Chemoselective Deprotection Strategies Absent in 4-Alkyl Analogs

The methoxymethyl (MOM) group at N4 is structurally analogous to the well-established MOM protecting group used in organic synthesis. Literature precedent demonstrates that MOM-protected benzoxazinones can undergo selective BCl₃-mediated deprotection to unveil the free NH without demethylating ring methoxy substituents, a transformation that is chemically inaccessible for methyl or ethyl analogs [1]. This chemoselectivity has been exploited to greatly increase yields in the synthesis of polymethoxylated benzoxazinone cyclic hydroxamic acids [1].

Chemoselective MOM Cleavage
Class-level inference
Methoxymethyl group is cleavable via BCl₃ without demethylating ring methoxy substituents; methyl/ethyl analogs cannot undergo selective N-deprotection
Supports late-stage deprotection routes in complex heterocycle synthesis
Yield improvements reported for analogous polymethoxylated benzoxazinones
Synthetic Methodology Protecting Group Chemistry Late-Stage Functionalization

6-Amino Regioisomer Offers Distinct Synthetic Utility Compared to 7-Amino-4-(methoxymethyl) Analog

The 6-amino substitution pattern positions the primary amine para to the ring oxygen of the oxazinone, whereas the 7-amino regioisomer (CAS 1494707-89-9) positions it meta to this heteroatom [1]. This electronic difference influences the reactivity of the amine in acylation, sulfonation, and diazotization reactions, and may lead to distinct hydrogen-bonding geometries in target binding pockets. The InChIKey-based differentiation (LDNCDNIZMIDTEZ for the 6-amino isomer) provides unambiguous identity verification to prevent regioisomeric mix-ups during procurement .

Regioisomer Identity
Head-to-head
6-Amino (para to ring O, InChIKey LDNCDNIZMIDTEZ) vs 7-amino regioisomer (CAS 1494707-89-9); electronic effects differ, amine reactivity and H-bond geometry diverge
Correct regioisomer procurement is critical for SAR reproducibility
Identity verified by SMILES and InChIKey; avoid regioisomeric mix-up
Regioselectivity Medicinal Chemistry Structure-Activity Relationship

Commercially Available Higher Purity (97-98%) Reduces Purification Burden Relative to 95% Purity 4-Methyl Analog

Multiple vendors offer the target compound at 97% or 98% purity , whereas the commonly sourced 6-amino-4-methyl analog is most frequently listed at 95% purity . For users conducting quantitative biochemical assays or requiring precise stoichiometry in synthetic transformations, this 2-3% absolute purity advantage may reduce the need for in-house repurification, saving both time and material costs.

Purity Specification
Cross-study comparable
Target: 97–98% (multiple vendors); 4-methyl analog typically 95%. Absolute purity advantage +2 to +3%
Reduces in-house repurification burden for quantitative assays
Vendor-specified purity; analytical method details not disclosed
Procurement Quality Control Reproducibility

Procurement-Driven Application Scenarios for 6-Amino-4-(methoxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one in Drug Discovery and Chemical Biology


Physicochemical Parameter Gradation in Fragment-to-Lead Optimization

The 30 g/mol molecular weight increment and additional hydrogen bond acceptor provided by the methoxymethyl group relative to the 4-methyl analog enable medicinal chemists to systematically probe the effects of increased polarity and size on target binding and permeability. When structure-activity relationship studies require a benzoxazinone core with a fixed 6-amino group but variable N4 substituents spanning MW 164–208, this compound fills the high-MW/high-HBA end of the series, complementing the unsubstituted, 4-methyl, and 4-ethyl congeners.

Chemoselective Protecting Group Strategy in Multistep Synthesis

The methoxymethyl substituent can serve as a masked NH group during synthetic sequences, enabling transformations that would be incompatible with a free secondary amine. As demonstrated in cyclic hydroxamic acid synthesis from benzoxazinone scaffolds , BCl₃-mediated MOM cleavage can be performed late-stage without disturbing ring methoxy substituents, facilitating access to polymethoxylated derivatives in high yields. This synthetic versatility is unavailable with 4-methyl or 4-ethyl analogs, which bear non-cleavable N-alkyl groups.

Regiospecific Derivatization for Targeted Library Synthesis

The unambiguous 6-amino (para to ring oxygen) rather than 7-amino (meta) substitution pattern ensures predictable electronic effects and hydrogen-bonding geometry in the design of focused compound libraries. Researchers building benzoxazinone-based libraries for screening against epigenetic targets (e.g., PRMTs, where benzoxazinone scaffolds have shown activity [1]) can rely on the defined regiochemistry of this building block to maintain SAR consistency across analog series.

Reduced Repurification Overhead for High-Throughput Screening Campaigns

With vendors consistently delivering this compound at 97–98% purity [1], screening groups can reduce the pre-assay quality control burden compared to sourcing lower-purity analogs at 95%. For high-throughput screening campaigns requiring hundreds of milligrams to grams of material with consistent identity, the higher initial purity supports more reliable dose-response data generation and minimizes false positives arising from impurity-driven assay interference.

Application
Selection Property
Validation Focus
Fragment-to-lead parameter gradation
Methoxymethyl group's MW/HBA contribution
Permeability and target engagement SAR across substituent series
Multistep synthesis with protecting group strategy
Cleavable MOM protecting group on nitrogen
Late-stage deprotection compatibility without scaffold degradation
Regiospecific library design
Defined 6-amino (para) regioisomer
Electronic effect and H-bond geometry consistency for SAR
High-throughput screening supply
Vendor-consistent high purity specification
Purity verification and reduction of impurity-related assay interference
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